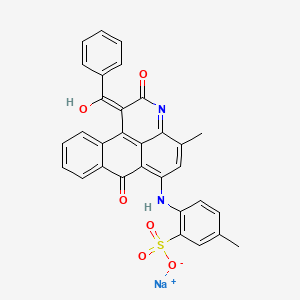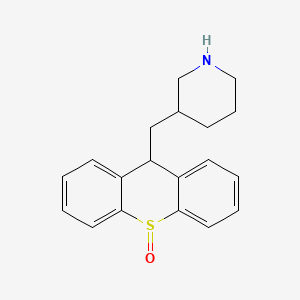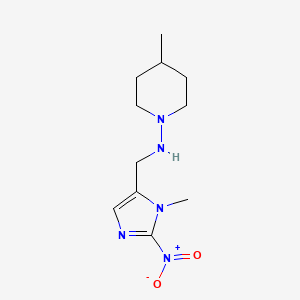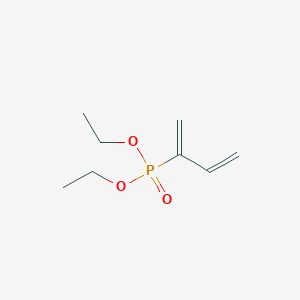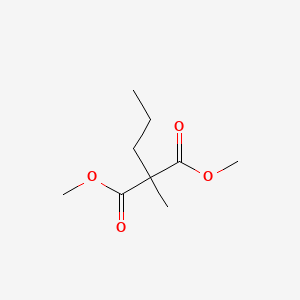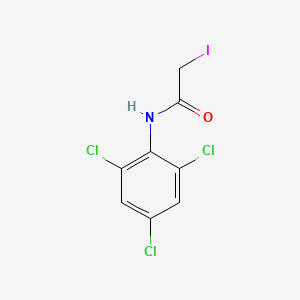![molecular formula C14H19NO2 B14462632 Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate CAS No. 73148-41-1](/img/structure/B14462632.png)
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate is an organic compound that belongs to the class of enoate esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate typically involves the reaction of ethyl acetoacetate with ®-(+)-1-phenylethylamine. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the imine formed from the amine and the carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of saturated esters or amines.
Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amines.
Applications De Recherche Scientifique
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate involves its interaction with various molecular targets. The compound’s α,β-unsaturated ester moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of the target compound.
®-(+)-1-Phenylethylamine: The amine component in the synthesis.
Other enoate esters: Compounds with similar α,β-unsaturated ester functionalities.
Uniqueness
The unique combination of the phenylethylamine moiety with the α,β-unsaturated ester in this compound imparts distinct reactivity and potential biological activities, setting it apart from other enoate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and potential therapeutic applications.
Propriétés
Numéro CAS |
73148-41-1 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
ethyl 3-[[(1R)-1-phenylethyl]amino]but-2-enoate |
InChI |
InChI=1S/C14H19NO2/c1-4-17-14(16)10-11(2)15-12(3)13-8-6-5-7-9-13/h5-10,12,15H,4H2,1-3H3/t12-/m1/s1 |
Clé InChI |
JGWDVIKJXKQCSW-GFCCVEGCSA-N |
SMILES isomérique |
CCOC(=O)C=C(C)N[C@H](C)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C=C(C)NC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)

